2-Methoxy-6-propylnaphthalen-1-amine
Description
Contextualization within the Naphthalene (B1677914) Compound Class
Naphthalene, the simplest polycyclic aromatic hydrocarbon with the chemical formula C₁₀H₈, consists of two fused benzene (B151609) rings. wikipedia.orgslideshare.net This fused ring system is the foundational structure for a vast array of chemical derivatives. The introduction of various functional groups onto the naphthalene scaffold dramatically alters its electronic and steric properties, leading to a wide spectrum of compounds with diverse applications. wikipedia.org
Overview of the Unique Structural Features and Substitution Pattern of 2-Methoxy-6-propylnaphthalen-1-amine
The structure of this compound is defined by its specific substitution pattern on the naphthalene core. The key features are:
Naphthalene Core: A bicyclic aromatic system of two fused benzene rings that provides a rigid and planar scaffold. wikipedia.org
Amine Group (-NH₂): Located at the C1 (alpha) position, this group is a strong activating group, increasing the electron density of the aromatic rings and influencing the compound's basicity and nucleophilicity.
Methoxy (B1213986) Group (-OCH₃): Situated at the C2 (beta) position, this is also an electron-donating group that activates the naphthalene ring system towards electrophilic substitution.
Propyl Group (-CH₂CH₂CH₃): Attached at the C6 (beta) position, this alkyl group is a weak activating group.
This specific arrangement of an amino group at C1 and a methoxy group at C2, along with an alkyl chain at C6, creates a unique electronic and steric environment. The proximity of the C1-amine and C2-methoxy groups can lead to intramolecular interactions that influence conformation and reactivity.
Table 1: Chemical and Physical Properties of 2-Methoxy-6-propylnaphthalene (B1587573) Note: Data for the closely related precursor, 2-Methoxy-6-propylnaphthalene, is provided due to limited availability of specific data for the title amine.
| Property | Value |
| Molecular Formula | C₁₄H₁₆O |
| Density | 1.017 g/cm³ |
| Boiling Point | 317.3ºC at 760 mmHg |
| Melting Point | 49-50ºC |
| Flash Point | 124.5ºC |
| Refractive Index | 1.573 |
Historical and Current Research Landscape of Naphthalene Amines in Organic Chemistry
The study of naphthalene amines has a rich history rooted in the development of synthetic dyes. 1-Naphthylamine, one of the simplest naphthalene amines, was historically a crucial precursor for creating a variety of vibrant azo dyes. wikipedia.org The sulfonic acid derivatives of naphthylamines, such as naphthionic acid, proved particularly important for their ability to dye cotton directly. wikipedia.org
Early synthetic methods for producing naphthalene amines often involved the reduction of the corresponding nitronaphthalenes, for instance, using iron and hydrochloric acid. wikipedia.org More contemporary methods have been developed to achieve direct amination or to construct the substituted naphthalene ring system from simpler precursors. A recently reported method, for example, allows for the synthesis of highly substituted 1-aminonaphthalenes from readily available benzaldehydes through a process involving Horner-Wadsworth-Emmons olefination followed by Brønsted acid-mediated benzannulation. nih.gov
In modern organic chemistry, the research landscape for naphthalene amines has expanded significantly beyond dyes into materials science and medicinal chemistry. The rigid naphthalene scaffold is a valuable component in the design of fluorescent probes and organic light-emitting diodes (OLEDs). The electron-donating nature of the amine substituent, often in conjunction with other groups, can create push-pull systems that are essential for these photophysical applications. nih.gov Furthermore, the naphthalene amine motif is found in various pharmacologically active compounds, and its derivatives are continuously explored for potential therapeutic uses. wikipedia.org
Strategies for Naphthalene Core Functionalization
The initial and critical phase in the synthesis involves the appropriate substitution of the naphthalene bicyclic system. This is typically achieved through electrophilic aromatic substitution and the formation of ether linkages.
Electrophilic Aromatic Substitution: Friedel-Crafts Alkylation and Acylation Routes to Substituted Naphthalenes
Friedel-Crafts reactions, discovered by Charles Friedel and James Crafts in 1877, are a cornerstone of synthetic organic chemistry for attaching substituents to aromatic rings. researchgate.net These reactions are broadly categorized into alkylation and acylation, both proceeding via electrophilic aromatic substitution. researchgate.net
In the context of naphthalene, acylation is often more synthetically useful than alkylation because it avoids the polyalkylation and carbocation rearrangement issues common to Friedel-Crafts alkylation. The acylation of naphthalene is a well-studied process, with the regioselectivity (substitution at the α vs. β position) being highly dependent on reaction conditions. medium.comrsc.org For substituted naphthalenes, such as 2-methoxynaphthalene (B124790) (also known as nerolin), the directing effects of the substituent play a crucial role. The methoxy group is an activating, ortho-para director.
Friedel-Crafts acylation of 2-methoxynaphthalene is a key step in the synthesis of precursors to many compounds. byjus.com The reaction with an acyl halide, like acetyl chloride or propanoyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), can yield substitution at either the C1 (ortho) or C6 (para) position. alfa-chemistry.com Research has shown that the choice of solvent significantly influences the product distribution. While using carbon disulfide as a solvent tends to favor the formation of the 1-acetyl derivative, employing nitrobenzene (B124822) promotes acylation at the 6-position, yielding 2-acetyl-6-methoxynaphthalene (B28280) as the major product. organic-chemistry.org This control of regioselectivity is vital for constructing the desired 2,6-disubstituted naphthalene skeleton. The preference for the 6-position in certain solvents is critical for the synthesis of the target molecule's backbone. organic-chemistry.orgchem-station.com
The reaction is typically performed by adding the acyl chloride to a cooled solution of 2-methoxynaphthalene and aluminum chloride in nitrobenzene, with careful temperature control to optimize the yield of the desired 6-acyl isomer. organic-chemistry.org
| Reagent/Catalyst | Solvent | Temperature | Major Product | Reference(s) |
| Acetyl Chloride / AlCl₃ | Nitrobenzene | 10-13°C | 2-Acetyl-6-methoxynaphthalene | organic-chemistry.org |
| Acetyl Chloride / AlCl₃ | Carbon Disulfide | - | 1-Acetyl-2-methoxynaphthalene | organic-chemistry.org |
| Acetic Anhydride (B1165640) / Zeolite | Liquid Phase | - | 1-Acetyl-2-methoxynaphthalene | alfa-chemistry.com |
| Acetic Anhydride / AlTPA Salt | Dichloroethane | - | 1-Acetyl-2-methoxynaphthalene | alfa-chemistry.com |
This table summarizes conditions for the acylation of 2-methoxynaphthalene, illustrating the influence of solvents and catalysts on regioselectivity.
Alkoxylation and Methoxylation Reactions for Naphthalene Ether Formation
The synthesis of the key starting material, 2-methoxynaphthalene, is typically achieved through the methylation of 2-naphthol (B1666908). ijpcbs.com This transformation is a classic example of the Williamson ether synthesis. The reaction involves the deprotonation of the hydroxyl group of 2-naphthol with a base, such as sodium hydroxide (B78521), to form the more nucleophilic sodium naphthoxide. This is followed by nucleophilic substitution with a methylating agent. google.com
Commonly used methylating agents for this purpose include dimethyl sulfate (B86663) and methyl iodide. google.comwikipedia.org The procedure generally involves dissolving 2-naphthol in an aqueous solution of sodium hydroxide and then adding the methylating agent while controlling the temperature. wikipedia.org After the reaction is complete, the solid 2-methoxynaphthalene product can be isolated by filtration. wikipedia.org
| Starting Material | Methylating Agent | Base | Typical Yield | Reference(s) |
| 2-Naphthol | Dimethyl Sulfate | NaOH | 73-84% | google.comwikipedia.org |
| 2-Naphthol | Methyl Iodide | NaOH | ~60-77% | google.com |
This table presents common methods for the synthesis of 2-methoxynaphthalene from 2-naphthol.
Approaches for Propyl Chain Introduction to Naphthalene Derivatives
To introduce a straight-chain propyl group onto the naphthalene ring without rearrangement, a two-step sequence starting with Friedel-Crafts acylation followed by reduction is the most reliable method. Direct Friedel-Crafts alkylation with a propyl halide is prone to isomerization of the n-propyl carbocation to the more stable sec-propyl carbocation, leading to an isopropyl-substituted product.
The preferred strategy involves the Friedel-Crafts acylation of 2-methoxynaphthalene with propanoyl chloride (or propionic anhydride) and a Lewis acid catalyst like AlCl₃. Under conditions favoring substitution at the 6-position (e.g., in nitrobenzene), this reaction yields 2-methoxy-6-propanoylnaphthalene.
The subsequent step is the reduction of the ketone carbonyl group to a methylene (B1212753) (CH₂) group. Two classical methods are available for this transformation: the Clemmensen reduction and the Wolff-Kishner reduction.
Clemmensen Reduction : This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. wikipedia.orgorgoreview.com It is particularly effective for reducing aryl-alkyl ketones. medium.comorgoreview.comlibretexts.org The strongly acidic conditions, however, make it unsuitable for substrates with acid-sensitive functional groups. medium.comlibretexts.org
Wolff-Kishner Reduction : This reaction converts carbonyl functionalities into methylene groups using hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (KOH), at high temperatures. byjus.comwikipedia.org The reaction is conducted in a high-boiling solvent like diethylene glycol. pharmaguideline.com Its highly basic conditions make it a complementary method to the Clemmensen reduction, suitable for molecules that are base-stable but acid-sensitive. alfa-chemistry.comchem-station.com A common and effective variant is the Huang-Minlon modification, where the reaction is carried out in one pot by refluxing the ketone, KOH, and hydrazine hydrate (B1144303) in diethylene glycol. wikipedia.org
Introduction of the Amine Functionality at C1 of Naphthalene
The final key step is the introduction of an amine group at the C1 position of the 2-methoxy-6-propylnaphthalene core. This can be accomplished through several synthetic routes.
Amination Reactions, including Palladium-Catalyzed C-H Amination
A traditional and reliable method for introducing an amino group onto an aromatic ring is through nitration followed by reduction.
Nitration and Subsequent Reduction : The nitration of 2-methoxy-6-propylnaphthalene is predicted to occur selectively at the C1 position. rsc.org This regioselectivity is governed by the directing effects of the existing substituents. The powerful electron-donating methoxy group at C2 strongly directs electrophiles to the ortho (C1) and para (C3, though less favored) positions. The alkyl group at C6 also directs to its ortho (C5 and C7) and para (C2, already occupied) positions. The C1 position is the most activated site, being ortho to the highly activating methoxy group. rsc.orgvaia.com Nitration can be achieved using a standard nitrating mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com
Once the nitro group is installed, forming 2-methoxy-6-propyl-1-nitronaphthalene, it can be readily reduced to the primary amine, this compound. A variety of reducing agents are effective for this transformation, including:
Palladium-Catalyzed C-H Amination : Modern synthetic chemistry offers more direct routes, such as palladium-catalyzed C-H amination. epfl.ch These methods aim to form a C-N bond directly from a C-H bond, offering greater atom economy. epfl.ch While a powerful tool, achieving high regioselectivity on a complex naphthalene system can be challenging and often requires a directing group to guide the catalyst to a specific C-H bond. researchgate.net Palladium-catalyzed amination reactions have been developed for naphthalene derivatives, representing a potential, albeit more advanced, route to the target compound. acs.orgacs.orgnih.gov
Reductive Amination Strategies for Amine Synthesis
An alternative pathway to the C1 amine involves reductive amination. This powerful method converts a carbonyl group into an amine in a single conceptual step. wikipedia.org To apply this to the synthesis of the target molecule, a carbonyl group must first be introduced at the C1 position of 2-methoxy-6-propylnaphthalene.
Vilsmeier-Haack Formylation : The Vilsmeier-Haack reaction allows for the formylation (introduction of a -CHO group) of electron-rich aromatic compounds. chemistrysteps.comorganic-chemistry.orgwikipedia.org The reagent is typically generated in situ from a substituted amide, like N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃). ijpcbs.com Given that the C1 position of 2-methoxy-6-propylnaphthalene is highly activated, it is a suitable substrate for formylation, which would produce 2-methoxy-6-propyl-1-naphthaldehyde. cambridge.org
Reduction of the Aldehyde to an Amine : Once the aldehyde is formed, it can be converted to the primary amine via reductive amination. organic-chemistry.orgnih.gov The process involves the reaction of the aldehyde with an ammonia (B1221849) source (such as aqueous ammonia or ammonium (B1175870) chloride) to form an intermediate imine, which is then reduced in situ to the amine. wikipedia.orgnih.gov Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the starting aldehyde. wikipedia.org Catalytic hydrogenation can also be employed. organic-chemistry.orgnih.gov
Stereoselective Synthesis of Naphthalene Amine Derivatives
The creation of chiral naphthalene amines, where the amine group is part of a stereocenter or contributes to axial chirality, requires precise control over the reaction's three-dimensional outcome. Stereoselective synthesis is broadly categorized into enantioselective and diastereoselective approaches.
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For naphthalene amines, this is crucial when the stereochemistry is vital for biological activity or material properties. Key strategies include asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other.
One advanced method involves the direct enantioselective C-H amination of N-aryl-2-naphthylamines. nih.govresearchgate.net In this approach, a chiral phosphoric acid (CPA) can catalyze the reaction between an N-aryl-2-naphthylamine and an amino source like an azodicarboxylate. This strategy has been successful in constructing atropisomeric naphthalene-1,2-diamines with high yields and excellent enantiomeric excess (ee). researchgate.net The N-C axial chirality in these products is stabilized by an intramolecular hydrogen bond. nih.gov Although the enantioselective construction of 2-naphthylamine (B18577) derivatives remains challenging, this organocatalytic method represents a significant advancement. nih.gov
Another powerful and widely used technique is the transition metal-catalyzed asymmetric hydrogenation of imines or enamines. nih.govacs.org For a naphthalene-based substrate, a precursor ketimine could be hydrogenated using a chiral catalyst, typically based on rhodium, iridium, or ruthenium complexed with a chiral phosphine (B1218219) ligand. acs.org These methods have become a cornerstone for producing a vast array of chiral amines with high enantioselectivity. nih.govacs.org Biocatalytic methods, using enzymes like transaminases or engineered hemoproteins, are also emerging as potent tools for asymmetric amine synthesis through carbene N-H insertion or reductive amination. rochester.edugoogle.com
Table 1: Examples of Enantioselective Methods for Amine Synthesis
| Method | Catalyst/Reagent | Substrate Type | Key Feature |
| Asymmetric C-H Amination | Chiral Phosphoric Acids (CPAs) | N-aryl-2-naphthylamines | Creates N-C atropisomers with high ee. researchgate.net |
| Asymmetric Hydrogenation | Chiral Rh, Ir, or Ru complexes | Imines, Enamines | Widely applicable with high enantioselectivities. acs.org |
| Biocatalytic N-H Insertion | Engineered Myoglobin Variants | Aromatic amines, Diazo esters | Green chemistry approach for chiral amine synthesis. rochester.edu |
| Biocatalytic Transamination | Transaminase | Ketones | Stereoselective conversion of a ketone to a chiral amine. google.com |
Diastereoselective synthesis produces stereoisomers that are not mirror images, which have different physical properties and can be separated by standard laboratory techniques like chromatography or crystallization. A common strategy involves the use of a chiral auxiliary or performing a reaction on a substrate that already contains a stereocenter.
For instance, a synthetic route could involve the nucleophilic addition of an amine to a chiral epoxy alcohol. The reaction of a chiral epoxide with an amine, often catalyzed by a Lewis acid like lithium perchlorate (B79767) (LiClO₄), proceeds in a stereoselective manner to open the epoxide ring and form an amino alcohol. nih.gov The inherent chirality of the epoxide directs the approach of the amine nucleophile, leading to the preferential formation of one diastereomer. This method has been used to synthesize a library of aminotriol derivatives from a diterpene-derived spiro-epoxide. nih.gov
Another approach is the diastereoselective reduction of a ketimine derived from a chiral precursor. If a chiral center is present elsewhere in the naphthalene system, the reduction of a C=N bond can be influenced to favor one diastereomer over another, a process known as substrate-controlled diastereoselection.
Catalytic Approaches in the Synthesis of this compound Analogues
Catalysis is fundamental to the modern synthesis of complex aromatic amines and their analogues. Transition metal-catalyzed reactions are particularly prominent, enabling the construction of the naphthalene core and the introduction of various functional groups with high efficiency and selectivity.
Modern cross-coupling reactions are a primary tool for building the substituted naphthalene skeleton. For example, a Suzuki or Negishi coupling could be used to attach the propyl group to a bromo-methoxynaphthalene precursor. The amine functionality can be introduced through methods like the Buchwald-Hartwig amination, which couples an aryl halide or triflate with an amine source using a palladium catalyst.
Furthermore, catalytic methods are employed to create analogues with diverse electronic properties. Naphthalene derivatives with electron-donating and electron-accepting groups are of interest as push-pull dyes. nih.gov The synthesis of these analogues often involves the transformation of functional groups, such as converting an acetyl group on the naphthalene ring into a 1,3-diketone, which can then be cyclized to form various heterocyclic acceptors. nih.gov These multi-step syntheses frequently rely on transition metal-catalyzed C-C bond-forming reactions to directly introduce a heteroaryl group to the naphthalene ring. nih.gov
Synthesis of Key Precursors and Intermediates for this compound
The synthesis of this compound relies on the availability of appropriately substituted naphthalene precursors. A plausible retrosynthetic analysis suggests that the target molecule can be obtained via the reduction of an amino group precursor, such as a nitro or azide (B81097) group, at the C1 position.
A logical synthetic pathway starts from the commercially available 2-naphthol. The key steps would be:
Alkylation/Acylation: Introduction of the C6-propyl group. This can be challenging to achieve with high regioselectivity. A common strategy is a Friedel-Crafts acylation to install a propionyl group, followed by reduction. The Friedel-Crafts acylation of 2-methoxynaphthalene with acetyl chloride, for instance, yields 2-acetyl-6-methoxynaphthalene, with the solvent (e.g., nitrobenzene) directing the acylation to the 6-position. orgsyn.org A similar reaction with propionyl chloride would yield 6-methoxy-2-propionylnaphthalene. prepchem.com
Hydroxylation/Methoxylation: The hydroxyl group of 2-naphthol can be methylated to a methoxy group using reagents like dimethyl sulfate or methyl iodide. orgsyn.org
Introduction of the Amine Precursor: Nitration of the 2-methoxy-6-propylnaphthalene intermediate would introduce a nitro group. The directing effects of the methoxy and alkyl groups would favor substitution at the C1 position.
Reduction: The final step would be the reduction of the nitro group to the primary amine using standard conditions, such as catalytic hydrogenation (H₂/Pd/C) or metal-acid combinations (e.g., Sn/HCl, Fe/HCl).
An alternative route involves the Bucherer reaction, which converts a naphthol to a naphthylamine. researchgate.netmdpi.com For example, 6-bromo-2-naphthol (B32079) can be converted to 6-bromo-2-naphthylamine. researchgate.net Subsequent functionalization could then be performed.
Table 2: Key Precursors and Synthetic Reactions
| Precursor | Reaction | Purpose |
| 2-Naphthol | Methylation (e.g., with (CH₃)₂SO₄) | Forms 2-methoxynaphthalene. orgsyn.org |
| 2-Methoxynaphthalene | Friedel-Crafts Acylation (with propionyl chloride) | Introduces the propionyl group at C6. orgsyn.orgprepchem.com |
| 6-Methoxy-2-propionylnaphthalene | Reduction (e.g., Wolff-Kishner) | Converts the ketone to the propyl group. |
| 2-Methoxy-6-propylnaphthalene | Nitration (e.g., with HNO₃/H₂SO₄) | Installs the nitro group at C1. |
| 1-Nitro-2-methoxy-6-propylnaphthalene | Reduction (e.g., H₂/Pd/C) | Forms the target 1-amine. |
Derivatization and Functional Group Transformations of this compound
Once synthesized, the primary amine of this compound serves as a versatile handle for further derivatization, allowing for the exploration of structure-activity relationships and the development of new functional materials.
The reaction of the primary amine with carboxylic acids or their derivatives to form amides is one of the most fundamental and important transformations in medicinal chemistry. mdpi.com This reaction creates a stable amide linkage, which is a key structural motif in countless biologically active molecules. nih.gov
A widely used method for amide bond formation is the coupling of a carboxylic acid and an amine using a dehydrating agent. N,N'-Dicyclohexylcarbodiimide (DCC) is a classic reagent that activates the carboxylic acid, allowing it to be attacked by the amine nucleophile to form the amide bond. mdpi.com This method was successfully used to synthesize an amide derivative from naproxen (B1676952) (a related 2-(6-methoxynaphthalen-2-yl)propanoic acid) and 2,2-diphenylethan-1-amine in high yield. mdpi.com
Modern catalytic methods are also available, such as the dehydrogenative coupling of alcohols and amines catalyzed by ruthenium complexes, which offers a greener alternative by producing water as the only byproduct. researchgate.net Additionally, visible-light photoredox catalysis has emerged as a mild and efficient strategy for amide synthesis from a variety of starting materials. nih.gov The choice of method depends on the substrate scope, functional group tolerance, and desired reaction conditions.
Structure
3D Structure
Properties
Molecular Formula |
C14H17NO |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
2-methoxy-6-propylnaphthalen-1-amine |
InChI |
InChI=1S/C14H17NO/c1-3-4-10-5-7-12-11(9-10)6-8-13(16-2)14(12)15/h5-9H,3-4,15H2,1-2H3 |
InChI Key |
AWPTXMAEWPMHSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C=C1)C(=C(C=C2)OC)N |
Origin of Product |
United States |
Spectroscopic Characterization and Structural Elucidation of 2 Methoxy 6 Propylnaphthalen 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms can be established.
Proton NMR (¹H NMR) Analysis
The ¹H NMR spectrum of 2-Methoxy-6-propylnaphthalen-1-amine is predicted to exhibit distinct signals corresponding to each type of proton in the molecule. The aromatic region will show a set of signals for the five protons on the substituted naphthalene (B1677914) ring. The electron-donating effects of the primary amine (-NH₂) and methoxy (B1213986) (-OCH₃) groups, along with the alkyl propyl group, will influence the chemical shifts of these aromatic protons.
The methoxy group protons are expected to appear as a sharp singlet, typically in the range of δ 3.9-4.0 ppm. rsc.org The primary amine protons would likely present as a broad singlet, the chemical shift of which can vary depending on solvent and concentration. The n-propyl group will display a characteristic pattern: a triplet for the terminal methyl (CH₃) protons, a sextet (or multiplet) for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons attached to the naphthalene ring.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic H (5H) | 7.0 - 8.0 | Multiplet | - |
| Amine NH₂ (2H) | 4.0 - 5.5 | Broad Singlet | - |
| Methoxy OCH₃ (3H) | ~3.9 | Singlet | - |
| Ar-CH₂-CH₂-CH₃ (2H) | ~2.7 | Triplet | ~7.5 |
| Ar-CH₂-CH₂-CH₃ (2H) | ~1.7 | Sextet | ~7.5 |
Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of 14 distinct carbon signals are expected, corresponding to the ten carbons of the naphthalene core, the three carbons of the propyl group, and the single carbon of the methoxy group.
The chemical shifts of the naphthalene carbons are influenced by the substituents. The carbons bearing the electron-donating amino (C1) and methoxy (C2) groups will be significantly shielded compared to the unsubstituted naphthalene. The methoxy carbon typically resonates around 55-60 ppm. researchgate.netrsc.org The carbons of the propyl group will appear in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Naphthalene C1-C10 (10C) | 105 - 155 |
| Methoxy OCH₃ (1C) | ~56 |
| Propyl Ar-CH₂ (1C) | ~38 |
| Propyl -CH₂- (1C) | ~24 |
Note: Predicted values are based on analogous structures and general NMR principles. researchgate.netnih.gov Actual experimental values may vary.
Advanced NMR Techniques for Stereochemical and Conformational Analysis
To unambiguously assign all proton and carbon signals and confirm the substitution pattern, advanced 2D NMR techniques are invaluable. nih.govipb.pt
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between adjacent protons. This would be crucial for tracing the connectivity of the protons on the naphthalene ring and confirming the spin system of the propyl group (i.e., showing the coupling between the -CH₂-CH₂-CH₃ protons).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the chemical shift of each protonated carbon atom by linking the known ¹H signals to their corresponding ¹³C signals. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two to three bonds. This is particularly powerful for identifying the placement of substituents. For instance, correlations would be expected from the methoxy protons (-OCH₃) to the C2 carbon of the naphthalene ring, and from the benzylic protons of the propyl group (Ar-CH₂) to the C6 carbon, thus confirming the 2-methoxy and 6-propyl substitution pattern. ipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons. It could show through-space correlations between the methoxy protons and the proton at the C3 position, and between the amine protons and the proton at the C8 position, further confirming the regiochemistry and providing insight into the preferred conformation of the substituents.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.
Assignment of Characteristic Vibrational Modes
The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to its functional groups. nih.govredalyc.org
N-H Stretching: The primary amine group (-NH₂) should give rise to two medium-intensity bands in the region of 3300-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹), while aliphatic C-H stretching vibrations from the propyl and methoxy groups will appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). ijpsjournal.com
C=C Stretching: Aromatic C=C ring stretching vibrations are expected to produce several bands in the 1450-1650 cm⁻¹ region. ijpsjournal.com
N-H Bending: The scissoring vibration of the primary amine is typically observed in the range of 1590-1650 cm⁻¹.
C-O Stretching: A strong band corresponding to the asymmetric C-O-C stretching of the aryl-alkyl ether (methoxy group) is expected around 1230-1270 cm⁻¹. A symmetric stretching band would appear near 1020-1075 cm⁻¹. ijpsjournal.com
C-N Stretching: The C-N stretching vibration for aromatic amines typically appears in the 1250-1360 cm⁻¹ range.
Table 3: Predicted Characteristic Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| N-H Stretch | Primary Amine | 3300 - 3500 |
| Aromatic C-H Stretch | Naphthalene Ring | 3050 - 3100 |
| Aliphatic C-H Stretch | Propyl, Methoxy | 2850 - 2960 |
| C=C Stretch | Aromatic Ring | 1450 - 1650 |
| N-H Bend | Primary Amine | 1590 - 1650 |
| Asymmetric C-O Stretch | Methoxy Ether | 1230 - 1270 |
Note: Predicted values are based on characteristic group frequencies. researchgate.netresearchgate.net Actual experimental values may vary.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum is characterized by the wavelength of maximum absorption (λmax). For this compound, the naphthalene ring system acts as the primary chromophore.
The electronic spectrum of naphthalene derivatives typically shows multiple absorption bands corresponding to π → π* transitions. ijpsjournal.com The presence of strong electron-donating groups like the amino (-NH₂) and methoxy (-OCH₃) groups is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted naphthalene. This is due to the extension of the conjugated system by the lone pairs on the nitrogen and oxygen atoms.
Table 4: Predicted UV-Vis Absorption Data for this compound
| Transition Type | Chromophore | Predicted λmax Range (nm) |
|---|---|---|
| π → π* | Substituted Naphthalene Ring | 230 - 250 |
Note: Predicted values are based on the analysis of similar substituted naphthalene systems. nih.govijpsjournal.com The exact λmax values and molar absorptivities would need to be determined experimentally.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. This information helps in determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns.
High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. The exact mass of this compound (C₁₄H₁₇NO) can be calculated based on the precise masses of its constituent atoms. This calculated exact mass can then be compared to the experimentally determined value from HRMS to confirm the elemental composition.
Hypothetical High-Resolution Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₄H₁₇NO |
| Calculated Exact Mass | 215.1310 |
| Observed m/z | 215.1312 |
| Mass Accuracy (ppm) | 0.93 |
| Ionization Mode | Electrospray Ionization (ESI+) |
| Adduct | [M+H]⁺ |
This table is illustrative and contains hypothetical data.
In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used to identify the molecule and deduce its structure. The fragmentation of this compound would be expected to follow patterns characteristic of substituted naphthalenes, amines, and ethers.
The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound. Common fragmentation pathways for amines include the loss of a hydrogen atom (M-1) and alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom) whitman.edumiamioh.edu. For primary amines, a characteristic peak at m/z 30, corresponding to the [CH₂NH₂]⁺ fragment, is often observed whitman.edu. The methoxy group can be lost as a methyl radical (•CH₃) or a methoxy radical (•OCH₃). The propyl side chain can undergo fragmentation through the loss of methyl (•CH₃) or ethyl (•C₂H₅) radicals. The naphthalene ring itself is relatively stable but can undergo fragmentation under high-energy conditions.
Predicted Major Mass Spectral Fragments
| m/z | Predicted Fragment | Fragmentation Pathway |
| 215 | [C₁₄H₁₇NO]⁺ | Molecular Ion (M⁺) |
| 214 | [C₁₄H₁₆NO]⁺ | Loss of H• from the amine group |
| 200 | [C₁₃H₁₄NO]⁺ | Loss of •CH₃ from the methoxy group |
| 186 | [C₁₂H₁₂NO]⁺ | Loss of •C₂H₅ from the propyl group |
| 185 | [C₁₃H₁₅N]⁺ | Loss of •OCH₃ from the methoxy group |
| 172 | [C₁₁H₁₀NO]⁺ | Loss of •C₃H₇ from the propyl group |
| 30 | [CH₄N]⁺ | Alpha-cleavage of the amine group |
This table is illustrative and contains hypothetical data based on known fragmentation patterns of similar compounds.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a technique used to determine the three-dimensional arrangement of atoms within a crystal. This provides definitive information about the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.
For this compound, it is expected that the naphthalene ring system would be largely planar. However, the substituents (methoxy, propyl, and amine groups) would likely cause some minor distortions. The methoxy and amine groups might be slightly twisted out of the plane of the naphthalene ring, as has been observed in other substituted naphthalenes researchgate.net. The orientation of the propyl group would also be of interest. In the crystal lattice, molecules would be expected to pack in a way that maximizes stabilizing intermolecular interactions, such as hydrogen bonding involving the amine group and van der Waals interactions between the naphthalene rings.
Hypothetical Crystallographic Data
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.1 |
| α (°) | 90 |
| β (°) | 98.5 |
| γ (°) | 90 |
| Volume (ų) | 1200 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.19 |
This table is illustrative and contains hypothetical data based on typical values for similar organic molecules.
Detailed Computational and Theoretical Analysis of this compound Remains Largely Unexplored
A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical chemical studies of the compound this compound. Despite the importance of such analyses in understanding the molecular structure, reactivity, and electronic properties of chemical compounds, dedicated research on this specific molecule appears to be limited or not publicly available.
Computational chemistry provides invaluable insights into the behavior of molecules at an atomic level. Methodologies such as Density Functional Theory (DFT), ab initio calculations, and Molecular Dynamics (MD) simulations are routinely employed to predict and analyze various molecular properties. These studies are crucial for applications in drug design, materials science, and chemical synthesis.
For this compound, key areas of computational investigation would typically include:
Quantum Chemical Calculations: These studies would focus on the fundamental electronic structure of the molecule.
Geometry Optimization: Using DFT and ab initio methods to determine the most stable three-dimensional arrangement of atoms.
Electronic Structure Analysis: Investigation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps to understand charge transfer phenomena within the molecule.
Natural Bond Orbital (NBO) Analysis: To assess the stability arising from hyperconjugative interactions and charge delocalization.
Molecular Electrostatic Potential (MEP) Mapping: To identify the electrophilic and nucleophilic sites, which are key to predicting chemical reactivity.
Fukui Functions: To further refine the prediction of reactive sites for different types of chemical attack.
Molecular Dynamics (MD) Simulations: These simulations would provide insights into the conformational dynamics of the molecule over time, revealing how its shape and structure fluctuate under different conditions.
However, a thorough search of scientific databases and academic journals did not yield any specific studies presenting data from these types of calculations for this compound. Consequently, the detailed research findings, data tables, and in-depth analysis required to construct an authoritative article on this subject are not available at this time. Further research is needed to elucidate the computational and theoretical characteristics of this compound.
Computational Chemistry and Theoretical Studies of 2 Methoxy 6 Propylnaphthalen 1 Amine
Computational Elucidation of Reaction Mechanisms
Theoretical models are instrumental in mapping the potential energy surfaces of chemical reactions. By employing quantum mechanical calculations, researchers can trace the transformation of reactants into products, identifying key energetic landmarks along the reaction coordinate. This is particularly valuable for understanding the mechanisms of reactions involving 2-Methoxy-6-propylnaphthalen-1-amine, where multiple pathways may be possible.
A cornerstone of computational reaction mechanism studies is the identification and characterization of transition states. A transition state represents the highest energy point along the reaction pathway, and its structure and energy determine the kinetic feasibility of a reaction. For reactions involving this compound, such as electrophilic aromatic substitution or N-alkylation, density functional theory (DFT) is a commonly employed method to locate these critical structures.
Once a transition state is located, its geometry provides clues about the mechanism. For instance, the lengths of forming and breaking bonds can indicate whether the reaction is more associative or dissociative in nature. The calculation of the activation energy (Ea), which is the energy difference between the reactants and the transition state, is crucial for predicting reaction rates. A lower activation energy implies a faster reaction. Theoretical studies can compare different potential pathways by calculating their respective activation energies, thereby identifying the most favorable reaction mechanism.
Table 1: Hypothetical Calculated Activation Energies for a Reaction of this compound
| Reaction Pathway | Computational Method | Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) |
| Ortho-Substitution | B3LYP | 6-311+G(d,p) | PCM (Toluene) | 18.5 |
| Para-Substitution | B3LYP | 6-311+G(d,p) | PCM (Toluene) | 22.1 |
| N-Alkylation | M06-2X | def2-TZVP | SMD (Acetonitrile) | 15.3 |
This table presents hypothetical data for illustrative purposes.
Intrinsic Reaction Coordinate (IRC) calculations are also performed to confirm that the identified transition state correctly connects the reactants and products on the potential energy surface.
In addition to transition states, computational chemistry allows for the detailed investigation of reaction intermediates, which are transient species that exist in energy minima along the reaction coordinate. In the context of nucleophilic aromatic substitution (SNAr) reactions, Meisenheimer complexes are crucial intermediates. wikipedia.orgresearchgate.netnih.gov These are adducts formed by the attack of a nucleophile on an electron-deficient aromatic ring. wikipedia.org
Table 2: Hypothetical Calculated Relative Energies of a Meisenheimer Complex
| Species | Computational Method | Basis Set | Relative Energy (kcal/mol) |
| Reactants | DFT/B3LYP | 6-311+G(d,p) | 0.0 |
| Meisenheimer Intermediate | DFT/B3LYP | 6-311+G(d,p) | -5.7 |
| Transition State | DFT/B3LYP | 6-311+G(d,p) | 12.4 |
| Products | DFT/B3LYP | 6-311+G(d,p) | -10.2 |
This table presents hypothetical data for illustrative purposes.
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are also highly effective in predicting the spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei with considerable accuracy. github.io The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for this purpose. semanticscholar.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its NMR spectrum can be simulated. These predicted spectra can then be compared with experimental data to aid in the assignment of complex spectra.
Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Parameter | Predicted Value | Experimental Value |
| ¹H NMR Chemical Shift (H at C4) | 7.15 ppm | 7.12 ppm |
| ¹³C NMR Chemical Shift (C1) | 145.8 ppm | 146.2 ppm |
| IR Vibrational Frequency (N-H stretch) | 3420 cm⁻¹ | 3435 cm⁻¹ |
| IR Vibrational Frequency (C-O stretch) | 1255 cm⁻¹ | 1260 cm⁻¹ |
This table presents hypothetical data for illustrative purposes.
Chemical Reactivity and Reaction Mechanisms of 2 Methoxy 6 Propylnaphthalen 1 Amine
Reactivity of the Amine Functional Group
The primary amine group (-NH2) attached to the naphthalene (B1677914) ring at the C1 position is a key determinant of the molecule's chemical behavior. Its reactivity is multifaceted, encompassing nucleophilic attacks, protonation to form salts, and conversion into highly versatile diazonium intermediates.
Nucleophilic Reactivity
The lone pair of electrons on the nitrogen atom of the amine group imparts significant nucleophilic character to 2-Methoxy-6-propylnaphthalen-1-amine. This allows it to react with a variety of electrophiles. A prime example of this reactivity is the formation of amides. In a reaction with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640), the amine group acts as a nucleophile, attacking the electrophilic carbonyl carbon. This leads to the formation of a stable amide bond. For instance, the reaction of a similar compound, 2,2-diphenylethan-1-amine, with naproxen (B1676952) (a derivative of 2-methoxynaphthalene) in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), results in the formation of an amide. mdpi.com This type of reaction is fundamental in the synthesis of various derivatives.
The nucleophilicity of the amine is influenced by the electronic effects of the substituents on the naphthalene ring. The methoxy (B1213986) group at the C2 position, being an electron-donating group, increases the electron density on the naphthalene ring, which can indirectly enhance the nucleophilicity of the amine. Conversely, the propyl group at the C6 position has a weaker, but still electron-donating, inductive effect.
Reactions Involving Protonation and Salt Formation
As a primary amine, this compound is basic and readily undergoes protonation in the presence of acids to form ammonium (B1175870) salts. This acid-base reaction is a fundamental property of amines. The lone pair of electrons on the nitrogen atom accepts a proton (H+) from an acid, resulting in the formation of a positively charged ammonium ion and the conjugate base of the acid.
An example of this is the reaction with hydrochloric acid (HCl), which would yield 2-Methoxy-6-propylnaphthalen-1-aminium chloride. This salt formation significantly alters the physical properties of the compound, most notably increasing its water solubility. This principle is illustrated in a study where hydrolysis of a related sodium salt led to the protonation of the nitrogen atom in the diimine moiety. researchgate.net
Transformations Involving Diazonium Intermediates from Primary Amines
One of the most significant transformations of primary aromatic amines is their conversion to diazonium salts. masterorganicchemistry.com This is typically achieved by treating the amine with nitrous acid (HNO2), which is often generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid at low temperatures. youtube.com The resulting diazonium salt, 2-Methoxy-6-propylnaphthalen-1-diazonium chloride, is a highly valuable synthetic intermediate.
The diazonium group (-N2+) is an excellent leaving group (as N2 gas), which can be displaced by a wide variety of nucleophiles in what are known as Sandmeyer and related reactions. masterorganicchemistry.comyoutube.com This allows for the introduction of a range of functional groups onto the naphthalene ring that are otherwise difficult to install directly.
Interactive Table: Potential Products from Diazonium Salt of this compound
| Reagent | Product Functional Group |
| Copper(I) chloride (CuCl) | -Cl (Chloro) |
| Copper(I) bromide (CuBr) | -Br (Bromo) |
| Copper(I) cyanide (CuCN) | -CN (Cyano) |
| Potassium iodide (KI) | -I (Iodo) |
| Water (H2O), heat | -OH (Hydroxy) |
| Hypophosphorous acid (H3PO2) | -H (Deamination) |
These reactions provide a powerful toolkit for the functionalization of the naphthalene core, starting from the primary amine. libretexts.org
Reactivity of the Naphthalene Ring System
The naphthalene ring system of this compound is an aromatic core that can undergo reactions typical of such structures, most notably electrophilic aromatic substitution. The existing substituents—the amine, methoxy, and propyl groups—play a crucial role in directing the position of incoming electrophiles.
Regioselectivity of Electrophilic Aromatic Substitution (influenced by substituents)
Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic compounds. In the case of this compound, the regioselectivity of EAS is governed by the combined directing effects of the three substituents. The amine (-NH2) and methoxy (-OCH3) groups are strong activating, ortho-, para-directing groups due to their ability to donate electron density to the ring via resonance. youtube.com The propyl (-CH2CH2CH3) group is a weakly activating, ortho-, para-directing group through an inductive effect.
Given that the amine is at the C1 position and the methoxy group is at the C2 position, these powerful activating groups will strongly influence the position of substitution. In naphthalene, the α-positions (1, 4, 5, 8) are generally more reactive towards electrophilic attack than the β-positions (2, 3, 6, 7). libretexts.org However, the directing effects of the existing substituents will override this general preference. The positions ortho and para to the strongly activating amine and methoxy groups will be the most favored sites for electrophilic attack. The steric hindrance from the propyl group and the existing substituents will also play a role in determining the final product distribution. For instance, in the Friedel-Crafts acylation of 2-methoxynaphthalene (B124790), the choice of solvent can influence the position of acylation, highlighting the subtle factors that control regioselectivity. orgsyn.org
Interactive Table: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Activating/Deactivating | Ortho/Para/Meta Directing |
| -NH2 | C1 | +R > -I | Strongly Activating | Ortho, Para |
| -OCH3 | C2 | +R > -I | Strongly Activating | Ortho, Para |
| -CH2CH2CH3 | C6 | +I | Weakly Activating | Ortho, Para |
The interplay of these directing effects makes predicting the exact outcome of an EAS reaction complex, often leading to a mixture of products. However, the positions most activated by both the amine and methoxy groups are likely to be the primary sites of reaction.
Dearomatization Pathways
While aromatic compounds are generally stable, dearomatization reactions offer a powerful strategy for the synthesis of complex three-dimensional molecules from flat aromatic precursors. researchgate.net Naphthalene and its derivatives can undergo dearomatization under specific conditions, often involving transition metal catalysis. nih.govrsc.org
Transformations of the Methoxy Group
The methoxy group (-OCH₃) on the naphthalene ring is a significant modulator of the molecule's reactivity. It is generally stable, but can undergo specific transformations under certain conditions.
One of the primary reactions involving aryl methoxy groups is O-demethylation , the cleavage of the ether bond to yield a hydroxyl group. This transformation is often achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). In the context of related compounds, the in vitro O-demethylation of other methoxylated amines has been observed, indicating that this is a feasible metabolic pathway in biological systems as well nih.gov.
The methoxy group's electronic influence is also critical. On a benzene (B151609) ring, a methoxy substituent at the para position is classified as an electron-donating group, while at the meta position, it acts as an electron-withdrawing group wikipedia.org. In this compound, the methoxy group at the 2-position influences the electron density of the naphthalene ring system, which can affect the regioselectivity of electrophilic substitution reactions.
Furthermore, studies on redox-active triphenylamine (B166846) derivatives bearing methoxy groups have shown that these groups can be compatible with electrochemical processes, suggesting that the methoxy group in this compound may remain intact during certain redox events rsc.orgrsc.org.
Table 1: Potential Transformations of the Methoxy Group
| Reaction Type | Reagents/Conditions | Expected Product |
| O-Demethylation | Strong acids (e.g., HBr), Lewis acids (e.g., BBr₃) | 1-Amino-6-propylnaphthalen-2-ol |
Reactions Involving the Propyl Side Chain
The propyl side chain, being an alkyl group, is generally less reactive than the aromatic ring or the other functional groups. However, the benzylic position (the carbon atom of the propyl group directly attached to the naphthalene ring) is susceptible to oxidation.
Research on similar structures, such as 2-methoxy-6-(1-methylethyl)naphthalene, has shown that the isopropyl group can be oxidized under aerobic conditions, catalyzed by N-hydroxyphthalimide (NHPI) and cobalt(II) salts, to yield the corresponding alcohol and ketone researchgate.net. By analogy, the propyl group of this compound could likely be oxidized at the benzylic carbon to form a secondary alcohol, and upon further oxidation, a ketone.
Table 2: Potential Reactions of the Propyl Side Chain
| Reaction Type | Reagents/Conditions | Expected Product(s) |
| Benzylic Oxidation | Oxidizing agents (e.g., KMnO₄, CrO₃), Catalytic aerobic oxidation | 1-(1-Amino-2-methoxy-6-naphthyl)propan-1-ol, 1-(1-Amino-2-methoxy-6-naphthyl)propan-1-one |
Photochemical and Redox Reactivity
The photochemical and redox behavior of this compound is expected to be rich due to the presence of the aminonaphthalene chromophore.
The photophysics of 1-aminonaphthalenes are characterized by significant intramolecular charge transfer upon excitation, leading to a large excited-state dipole moment rsc.org. This property suggests that the fluorescence of this compound would be highly sensitive to solvent polarity. The amino group plays a crucial role in the photophysical properties, and its interactions with the environment can dictate the pathways of energy dissipation from the excited state rsc.org.
Photochemical reactions of aminonaphthalene derivatives can be diverse. For instance, photochemical amination reactions have been observed with related naphthol derivatives, proceeding via a photoinduced proton transfer mechanism rsc.org. While the specific photochemical reactions of this compound have not been documented, it is plausible that it could undergo reactions such as photo-oxidation or photocyclization, depending on the reaction conditions and the presence of other reactants.
The redox behavior will be influenced by the electron-donating amino and methoxy groups, which would make the molecule relatively easy to oxidize. The first oxidation would likely involve the formation of a radical cation centered on the naphthalene ring and the amino group. The stability and subsequent reactions of this radical cation would be a key aspect of its redox chemistry. The study of triphenylamine derivatives with methoxy groups has revealed stable redox states with distinct optical properties, suggesting that this compound could also exhibit interesting electrochromic behavior rsc.org.
Advanced Analytical and Separation Methodologies Applied to Naphthalene Amines
High-Performance Liquid Chromatography (HPLC) for Mixture Analysis and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile compounds in a mixture. advancechemjournal.com For naphthalene (B1677914) amines, HPLC is widely used to monitor reaction progress, identify impurities, and determine the purity of the final product. advancechemjournal.comchromatographyonline.com The method's versatility allows for the analysis of a wide range of compounds, including those that are not thermally stable or volatile enough for gas chromatography. advancechemjournal.com
Reversed-phase HPLC is the most common mode used for analyzing naphthalene amines. In this setup, a nonpolar stationary phase (typically a C18-bonded silica) is used with a polar mobile phase, such as a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.
For primary aromatic amines (PAAs), the pH of the mobile phase can be a critical parameter. Using a mobile phase with a pH below 3 can favor the protonation of the amine groups, which can be beneficial for their separation on certain columns. nih.gov Detection is commonly achieved using ultraviolet (UV) detectors, as the naphthalene ring system is a strong chromophore. researchgate.net For trace-level analysis, fluorescence detection can offer significantly higher sensitivity. nih.gov To enhance UV detection for amines that lack a strong chromophore, pre-column derivatization with a UV-absorbing reagent can be employed. chromatographyonline.comthermofisher.com
A developed HPLC method can be validated for various parameters, including linearity, accuracy, precision, and sensitivity (limit of detection and quantification), to ensure its reliability for routine analysis. nih.gov
Table 1: Representative HPLC Conditions for Naphthalene Amine Analysis
| Parameter | Condition | Purpose/Comment |
|---|---|---|
| Column | Reversed-phase C18 or Pentafluorophenylpropyl (PFPP) | C18 is standard for nonpolar compounds. PFPP offers alternative selectivity for aromatic and fluorinated compounds. nih.govnih.gov |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Common solvent systems for reversed-phase chromatography, allowing for the elution of a wide range of components. nih.govnih.gov |
| Detector | UV/Vis (e.g., at 230 nm or 268 nm) or Fluorescence | Naphthalene rings absorb UV light. Fluorescence offers higher sensitivity for trace analysis. nih.govresearchgate.netsigmaaldrich.cn |
| Flow Rate | 1.0 - 1.5 mL/min | A typical analytical flow rate providing good separation efficiency in a reasonable time. nih.govresearchgate.net |
| Temperature | Ambient or controlled (e.g., 25 °C) | Maintaining a constant temperature ensures reproducible retention times. nih.govsigmaaldrich.cn |
Many naphthalene derivatives, including substituted 1-amine variants, can be chiral. Since enantiomers often exhibit different biological activities, their separation and quantification are critical, particularly in the pharmaceutical industry. researchgate.net Chiral HPLC is a powerful technique for the direct separation of enantiomers. researchgate.netrsc.org
This separation is achieved by using a chiral stationary phase (CSP). CSPs are packed with a chiral material that interacts differently with each enantiomer, leading to the formation of transient, diastereomeric complexes with different stabilities. researchgate.net The enantiomer that forms the more stable complex with the CSP is retained longer on the column, resulting in separation. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most widely used and versatile for separating a broad range of racemic compounds. rsc.orgscilit.com
An alternative, indirect approach involves derivatizing the racemic amine with a chiral derivatizing agent (CDA). nih.gov This reaction converts the pair of enantiomers into a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column, such as a C18 column. nih.gov Reagents like (R)-(+)-1-phenylethyl isocyanate (PEIC) or 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) can be used to derivatize chiral amines for this purpose. nih.gov
Classical resolution screening is another method where a racemic mixture is treated with various chiral resolving agents to form diastereomeric salts, which can then be analyzed by chiral HPLC to determine the extent of chiral enrichment. onyxipca.com
Table 2: Examples of Chiral Separation Methods for Naphthalene Derivatives and Amines
| Analyte Type | Chiral Method | Stationary Phase (CSP) | Mobile Phase |
|---|---|---|---|
| Di-6,6′-Methoxy-bi(2-Naphthol) | Direct HPLC | Astec (R,R) P-CAP | Ethanol / Heptane (50:50) sigmaaldrich.cn |
| Naphthalene-based basic drugs | Direct HPLC | Naphthalene-based chiral cation exchangers | Varies (e.g., polar organic mode) nih.gov |
| Chiral Amines (general) | Indirect HPLC (after derivatization with GITC) | Reversed-phase C18 | Methanol / Water nih.gov |
Gas Chromatography (GC) for Volatile Product Analysis
Gas Chromatography (GC) is a premier analytical technique for separating and analyzing volatile and thermally stable compounds. ccsknowledge.com In the context of synthesizing naphthalene amines, GC is particularly useful for analyzing volatile starting materials, byproducts, or certain degradation products. It is often coupled with a mass spectrometer (GC-MS), which allows for both the separation of components by the GC and their identification based on their mass-to-charge ratio and fragmentation patterns by the MS. ysu.eduwiley.com
For many naphthalene amines and their derivatives, direct analysis by GC can be challenging due to their relatively low volatility and potential for adsorption onto the column. To overcome this, derivatization is often employed to convert the amines into more volatile and less polar derivatives. thermofisher.comwiley.com For instance, amines can be acetylated to form amides, which are generally more amenable to GC analysis. wiley.com
The choice of GC column is critical for achieving good separation. Fused silica (B1680970) capillary columns with a (5%-phenyl)-methylpolysiloxane stationary phase are commonly used for the analysis of semi-volatile aromatic compounds like alkylnaphthalenes. ysu.eduwiley.com The analysis of environmental or industrial air samples for naphthalene may involve collection on a solid sorbent, followed by solvent desorption and analysis by GC-MS. shimadzu.com
Table 3: Typical GC/MS Parameters for Naphthalene Derivative Analysis
| Parameter | Condition | Purpose/Comment |
|---|---|---|
| Column | (5%-phenyl)-methylpolysiloxane (e.g., SE-54) | A versatile, medium-polarity phase suitable for separating a wide range of aromatic compounds. ysu.eduwiley.com |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase that carries the vaporized sample through the column. ccsknowledge.com |
| Injection Mode | Split/Splitless | Allows for the analysis of both high and low concentration samples. |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides structural information for identification. FID is a robust, general-purpose detector for organic compounds. ysu.eduoup.com |
| Sample Preparation | Derivatization (e.g., acetylation) or direct injection | Derivatization can improve thermal stability and chromatographic peak shape for amines. wiley.com |
Chromatographic Purification Techniques (e.g., Flash Chromatography)
When a synthesized compound like 2-Methoxy-6-propylnaphthalen-1-amine needs to be purified on a larger scale than what is feasible with analytical HPLC, preparative chromatographic techniques are used. ajrconline.org Flash chromatography is a rapid and efficient form of preparative column chromatography that uses moderate pressure to force the solvent through the column, speeding up the separation process. ajrconline.org It is widely used for the routine purification of organic synthesis products.
The purification of basic compounds such as naphthalene amines on standard silica gel can be problematic. The acidic nature of silica's silanol (B1196071) groups can lead to strong, sometimes irreversible, adsorption of the amine, resulting in poor separation, significant peak tailing, and low recovery. biotage.com
Several strategies exist to mitigate this issue:
Mobile Phase Modification: A common approach is to add a small amount of a competing base, such as triethylamine (B128534) (0.1-2%), to the eluent. kinesis-australia.com.au The triethylamine neutralizes the acidic sites on the silica, allowing the basic analyte to elute more cleanly. However, the modifier must then be removed from the purified fractions. kinesis-australia.com.au
Amine-Functionalized Silica: An alternative is to use a stationary phase where the silica surface has been chemically modified with amino groups (e.g., aminopropyl-bonded silica). kinesis-australia.com.au This creates a slightly basic surface that repels the basic analytes, preventing strong interactions with residual silanols and leading to improved peak shape without the need for a mobile phase modifier. biotage.comkinesis-australia.com.au
Reversed-Phase Flash Chromatography: For more polar or ionizable amines, reversed-phase flash chromatography can be an effective alternative. biotage.comrochester.edu Using a C18-bonded silica column and a polar mobile phase (e.g., water/acetonitrile), the separation mechanism is based on hydrophobicity, avoiding the strong acid-base interactions seen in normal-phase chromatography. Adding a modifier like triethylamine to the mobile phase in reversed-phase can help ensure the amine is in its neutral, free-base form, which increases its retention and improves separation. biotage.com
Table 4: Stationary Phase Options for Flash Chromatography of Amines
| Stationary Phase | Mobile Phase System | Advantages | Disadvantages |
|---|---|---|---|
| Silica Gel | Hexane/Ethyl Acetate + 0.1-2% Triethylamine | Readily available and inexpensive. biotage.com | Requires removal of the amine modifier from fractions. kinesis-australia.com.au |
| Amine-Functionalized Silica | Hexane/Ethyl Acetate or DCM/Methanol | Excellent peak shape without a modifier; reproducible. biotage.comkinesis-australia.com.au | More expensive than plain silica. |
| Reversed-Phase (C18) Silica | Water/Acetonitrile or Water/Methanol | Ideal for polar and ionizable amines; avoids acidic silica surface. biotage.comrochester.edu | May require pH adjustment or modifiers for optimal separation. biotage.com |
| Alumina (Basic or Neutral) | Hexane/Ethyl Acetate | Can be effective for the purification of some amines. rochester.edu | Selectivity differs from silica; may not be suitable for all compounds. |
Potential Academic Applications in Materials Science
Exploration as Organic Building Blocks for Advanced Materials
Organic building blocks are fundamental to the bottom-up synthesis of complex, functional materials. The term refers to molecules that can be linked together to form larger, more complex structures such as polymers, supramolecular assemblies, and frameworks. 2-Methoxy-6-propylnaphthalen-1-amine is classified as an organic building block, specifically as an amine, an aryl compound, and an ether. bldpharm.com
The amine group (-NH2) is a versatile functional group that can participate in a wide range of chemical reactions, making it an excellent anchor point for polymerization or for grafting onto other structures. For instance, primary amines are known to react with various compounds to form stable linkages, a key characteristic for creating robust materials. mdpi.com The naphthalene (B1677914) structure itself is a well-known chromophore, and its derivatives are often used in the synthesis of dyes and pigments. wikipedia.org
The presence of both a methoxy (B1213986) (-OCH3) and a propyl (-C3H7) group on the naphthalene ring can be expected to enhance the solubility of the molecule in organic solvents, which is a crucial property for solution-based processing of materials. Furthermore, these groups can influence the packing of the molecules in the solid state, which in turn affects the bulk properties of the material. The synthesis of derivatives from related compounds like 2-methoxynaphthalene (B124790) is a well-established process in organic chemistry. orgsyn.org
Table 1: Physicochemical Properties of Structurally Related Naphthalene Derivatives
| Property | 1-Naphthylamine nih.gov | 1-Methoxynaphthalene sigmaaldrich.comnist.gov |
| Molecular Formula | C10H9N | C11H10O |
| Molecular Weight | 143.18 g/mol | 158.20 g/mol |
| Appearance | Colorless crystals, darkens in air | Liquid |
| Melting Point | 50 °C | Not applicable |
| Boiling Point | 301 °C | 274 °C |
| Solubility in Water | Insoluble | Insoluble |
This table presents data for structurally similar compounds to provide context for the potential properties of this compound.
Role in the Synthesis of Functional Organic Frameworks
Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs, such as their porosity, stability, and functionality, are highly dependent on the nature of the organic linkers used in their synthesis. Amine-functionalized linkers are of particular interest because the amine group can enhance the framework's affinity for certain molecules, such as carbon dioxide, or can serve as a site for post-synthetic modification.
While direct use of this compound in MOF synthesis is not yet widely documented, its structural motifs are found in known MOF components. Naphthalene-based linkers, for example, have been used to create MOFs with interesting properties. acs.orgnih.gov In some cases, naphthalene molecules have been encapsulated within MOFs to enhance their fluorescence for sensing applications, particularly for the detection of organic amines. fzu.edu.cn This suggests that a naphthalene-based amine could itself be an integral part of a fluorescently active framework.
The synthesis of MOFs often involves the reaction of a metal salt with an organic linker in a suitable solvent under heat. The amine group of this compound could coordinate with metal centers, and the extended, rigid naphthalene backbone would be suitable for forming a porous structure. A new Mg(II)-based porous MOF synthesized from a naphthalenediimide linker has shown selective sensing of electron-rich organic amines. nih.gov This highlights the potential for frameworks containing naphthalene units to interact specifically with amine-containing molecules.
Consideration in the Development of Optoelectronic or Electronic Materials
Naphthalene and its derivatives have been extensively studied for their optoelectronic properties. The delocalized π-electron system of the naphthalene ring allows for efficient charge transport, making these compounds suitable for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
The introduction of electron-donating groups, such as the amine and methoxy groups present in this compound, can significantly influence the electronic properties of the naphthalene core. These groups increase the highest occupied molecular orbital (HOMO) energy level, which can facilitate hole injection in electronic devices. The cooperative supramolecular polymerization of an amine-substituted naphthalene-diimide has been shown to result in a prolonged excited state lifetime, a desirable property for many optoelectronic applications. rsc.org
Furthermore, the ability to form ordered structures is crucial for efficient charge transport in organic semiconductors. The combination of the rigid naphthalene core and the flexible propyl chain in this compound could lead to favorable molecular packing in thin films. While specific research on this compound is limited, the broader class of amine-functional polymers and functionalized naphthalenes is a subject of ongoing research for applications in coatings, adhesives, and elastomers. google.com
Table 2: Research Focus on Naphthalene-Based Materials
| Research Area | Focus | Potential Relevance of this compound |
| Functional Organic Frameworks | Use of naphthalene-based linkers for gas storage and sensing. acs.orgfzu.edu.cnnih.gov | The amine and naphthalene components could form robust, functional frameworks. |
| Optoelectronics | Development of naphthalene derivatives for OLEDs and OFETs. rsc.org | The electron-donating groups could enhance charge injection and transport properties. |
| Polymer Science | Synthesis of amine-functionalized polymers for various applications. google.com | Could serve as a monomer for the synthesis of novel polymers with tailored properties. |
This table summarizes research areas where the structural features of this compound suggest potential utility.
Concluding Remarks and Future Research Directions
Summary of Key Academic Findings
A thorough review of scientific literature indicates that 2-Methoxy-6-propylnaphthalen-1-amine is a novel compound for which dedicated academic studies are not yet published. Research has focused extensively on related scaffolds, particularly those with functional groups at the 2- and 6-positions of the naphthalene (B1677914) ring, which are valuable precursors in medicinal chemistry and materials science. For instance, derivatives of 6-methoxynaphthalen-2-amine (B77124) and related structures are recognized intermediates. nih.gov The synthesis and reactivity of various naphthalenamine derivatives have been explored, providing a foundational understanding of their chemical behavior. mdpi.com However, the specific combination of a 1-amino, 2-methoxy, and 6-propyl substitution pattern represents a unique chemical space that remains to be characterized. The key findings are therefore foundational, resting on the well-documented chemistry of precursors like 2-methoxynaphthalene (B124790) and the general reactivity patterns of naphthalenamines.
Identification of Unexplored Synthetic Avenues
The synthesis of this compound has not been explicitly described, presenting an opportunity for synthetic methodology development. Based on established transformations of naphthalene systems, several plausible routes can be proposed. A primary strategy would likely commence with the commercially available 2-methoxynaphthalene.
One potential pathway involves a Friedel-Crafts acylation or alkylation at the 6-position to introduce the propyl group or a precursor. For example, acylation with propanoyl chloride in the presence of a Lewis acid like aluminum chloride, followed by reduction (e.g., Wolff-Kishner or Clemmensen reduction), would yield 2-methoxy-6-propylnaphthalene (B1587573). The subsequent critical step would be the regioselective introduction of an amino group at the 1-position. This is typically achieved via nitration followed by reduction. The directing effects of the existing methoxy (B1213986) and propyl groups would need to be carefully considered to achieve the desired 1-nitro isomer, which can then be reduced to the target 1-amine using standard reagents like SnCl₂/HCl or catalytic hydrogenation.
An alternative approach could explore a Buchwald-Hartwig or Ullmann-type amination of a pre-functionalized 1-halo-2-methoxy-6-propylnaphthalene. This would require the synthesis of this halogenated intermediate, which itself presents a multi-step synthetic challenge.
Table 1: Proposed Synthetic Pathways
| Route | Starting Material | Key Steps | Potential Challenges |
|---|---|---|---|
| A | 2-Methoxynaphthalene | 1. Friedel-Crafts Propionylation2. Ketone Reduction3. Regioselective Nitration4. Nitro Group Reduction | Regiocontrol during nitration, potential for side products. |
| B | 2-Methoxy-6-propylnaphthalene | 1. Regioselective Bromination/Iodination at C12. Buchwald-Hartwig Amination | Synthesis and purification of the C1-halogenated intermediate. |
These unexplored avenues provide fertile ground for research into the regiocontrolled functionalization of polysubstituted naphthalenes.
Future Directions in Advanced Spectroscopic Characterization
Upon successful synthesis, a comprehensive spectroscopic characterization of this compound would be essential. While standard techniques like ¹H and ¹³C NMR would confirm the basic structure, advanced methods would provide deeper insights.
Two-Dimensional NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC would be indispensable for unambiguous assignment of all proton and carbon signals, especially for the aromatic protons on the substituted naphthalene core.
High-Resolution Mass Spectrometry (HRMS): HRMS would be required to confirm the elemental composition and provide an exact mass, corroborating the molecular formula.
Fluorescence Spectroscopy: Naphthalene derivatives are often fluorescent. nih.gov An investigation into the excitation and emission properties of the title compound could reveal potential applications as a fluorescent probe or in organic light-emitting diodes (OLEDs). The influence of the amino, methoxy, and propyl substituents on the photophysical properties would be a key area of study. researchgate.net
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
|---|---|
| ¹H NMR | - Distinct aromatic signals for protons on the naphthalene ring.- Singlet for the methoxy (-OCH₃) protons.- Triplet, sextet, and triplet pattern for the n-propyl (-CH₂CH₂CH₃) group.- Broad singlet for the amine (-NH₂) protons. |
| ¹³C NMR | - Signals for all unique carbon atoms, including quaternary carbons in the naphthalene core.- Resonances for methoxy and propyl group carbons. |
| IR Spectroscopy | - N-H stretching bands (typically two for -NH₂) around 3300-3500 cm⁻¹.- C-H stretching bands (aromatic and aliphatic).- C-O stretching for the methoxy group.- Aromatic C=C bending frequencies. |
| UV-Vis Spectroscopy | - Absorption bands characteristic of the substituted naphthalene chromophore. |
Prospects for Deeper Computational Insights into Reactivity and Mechanism
Computational chemistry offers a powerful tool to predict and understand the properties of this compound before or alongside experimental work.
Density Functional Theory (DFT): DFT calculations can be employed to optimize the ground-state geometry and predict spectroscopic data (NMR, IR) to aid in experimental characterization. chemrevlett.com Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies would provide insight into the compound's electronic structure, potential as an electron donor, and its reactivity. biorxiv.org
Reaction Modeling: Computational modeling can be used to explore the mechanisms of the proposed synthetic routes, evaluate the regioselectivity of nitration, and predict the activation energies for different pathways. This can help in optimizing reaction conditions.
Molecular Dynamics (MD): MD simulations could be used to study the intermolecular interactions of the compound in different solvent environments or in a condensed phase, which is relevant for materials science applications.
These computational studies would provide a molecular-level understanding of the structure-property relationships governing this novel compound.
Outlook for Broader Materials Science Applications and Novel Derivative Discovery
The unique substitution pattern of this compound suggests potential for its use as a building block in materials science and for the discovery of new functional derivatives.
Materials Science: Naphthalenamine and naphthalimide derivatives are known for their applications in organic electronics. researchgate.netresearchgate.net The title compound could serve as a monomer or a precursor for polymers or small molecules with interesting charge-transport or photophysical properties. Its potential as a hole-transporting material in OLEDs could be investigated.
Novel Derivative Discovery: The primary amine group is a versatile functional handle for further chemical modification. It can be readily converted into amides, imines, or used in coupling reactions to synthesize a library of new derivatives. For example, acylation of the amine could be used to attach other functional moieties, such as chromophores or bioactive groups. The propyl group could also be modified, or replaced with other alkyl chains to tune solubility and solid-state packing. The development of such derivatives could lead to new compounds with tailored electronic, optical, or biological properties.
The exploration of this compound and its derivatives holds significant promise for advancing both fundamental chemical synthesis and applied materials science.
Q & A
Q. What are the established synthetic routes for 2-Methoxy-6-propylnaphthalen-1-amine, and how can reaction conditions be optimized to enhance yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as Friedel-Crafts alkylation or nucleophilic substitution, to introduce the propyl and methoxy groups onto the naphthalene backbone. Optimization strategies include:
- Microwave-assisted synthesis to reduce reaction time and improve regioselectivity (e.g., microwave heating at 120°C for 1 hour, as demonstrated in naphthalene derivative synthesis) .
- Catalyst selection : Use of Lewis acids (e.g., AlCl₃) for electrophilic substitution or palladium catalysts for cross-coupling reactions.
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene is preferred for high-temperature reactions .
- Purification : Column chromatography (e.g., dichloromethane-methanol gradients) and recrystallization (e.g., slow evaporation from methanol) are critical for isolating high-purity crystals .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR can confirm substituent positions via chemical shifts (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons split due to naphthalene ring anisotropy) .
- X-ray crystallography : Resolves bond lengths, angles, and torsional conformations. For example, naphthalene derivatives exhibit torsion angles of 59–67° between aromatic planes, stabilizing crystal packing via hydrogen bonds (e.g., N–H⋯N interactions) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for detecting isotopic peaks of chlorine or nitrogen-containing analogs .
Advanced Research Questions
Q. How can researchers address conflicting reports on the biological activity of this compound derivatives?
- Methodological Answer : Discrepancies may arise from variations in experimental design. Key factors to standardize include:
- Biological assay conditions : Control pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
- Cell line specificity : Compare activity across multiple models (e.g., cancer vs. normal cells) to assess selectivity .
- Metabolic stability : Use liver microsome assays to evaluate compound degradation, which may explain reduced efficacy in vivo .
- Data normalization : Include positive/negative controls (e.g., reference inhibitors) to calibrate activity thresholds .
Q. What advanced analytical methods are recommended for identifying trace impurities in this compound?
- Methodological Answer :
- HPLC-UV/HRMS : Pair high-performance liquid chromatography with UV detection (e.g., 254 nm for aromatic systems) and HRMS to resolve co-eluting impurities. Use C18 columns and acetonitrile-water gradients .
- NMR impurity profiling : ¹H NMR with suppression techniques (e.g., NOESY) can detect impurities at ≥0.1% levels .
- Reference standards : Compare retention times and spectra against certified impurities (e.g., EP/JP standards for naphthalene analogs) .
Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the methoxy group’s electron-donating effect enhances para-substitution reactivity .
- Retrosynthetic analysis : Use databases like Pistachio or Reaxys to identify feasible precursors (e.g., naphthols or propyl halides) and reaction templates .
- Molecular dynamics simulations : Model solvent effects and transition states to optimize reaction conditions (e.g., solvation energy in toluene vs. ethanol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
